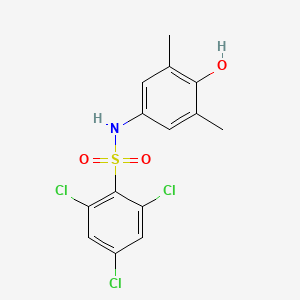
C19H22ClF3N2O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C19H22ClF3N2O4 is a complex organic molecule that has garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C19H22ClF3N2O4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions
Industrial Production Methods: In industrial settings, the production of This compound is optimized for high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and efficient scaling up of the production process. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, C19H22ClF3N2O4 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties tailored for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In the field of medicine, This compound is explored for its therapeutic potential. It may act as an active pharmaceutical ingredient in drug formulations aimed at treating specific diseases or conditions.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism by which C19H22ClF3N2O4 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
C18H21ClF3N2O4: A closely related compound with a slightly different structure.
C19H21ClF3N2O3: Another similar compound with one less oxygen atom.
C19H22ClF2N2O4: A compound with one less fluorine atom.
Uniqueness: What sets C19H22ClF3N2O4 apart from these similar compounds is its specific arrangement of atoms and functional groups, which confer unique chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it particularly valuable for certain applications.
Eigenschaften
Molekularformel |
C19H22ClF3N2O4 |
|---|---|
Molekulargewicht |
434.8 g/mol |
IUPAC-Name |
ethyl 1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H21F3N2O4.ClH/c1-2-28-18(27)12-5-4-8-23(11-12)15-10-16(25)24(17(15)26)14-7-3-6-13(9-14)19(20,21)22;/h3,6-7,9,12,15H,2,4-5,8,10-11H2,1H3;1H |
InChI-Schlüssel |
HVBZFNGSOLNUQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


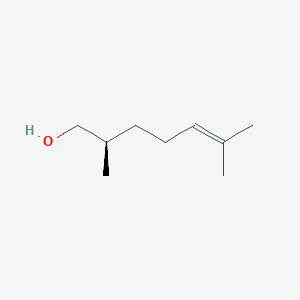
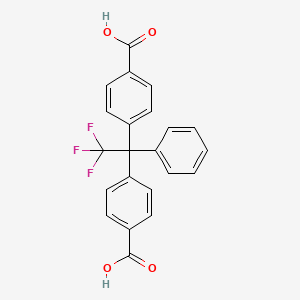
![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene](/img/structure/B12626293.png)
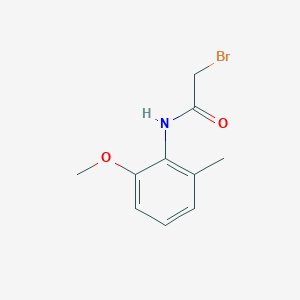
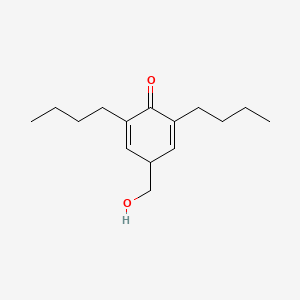
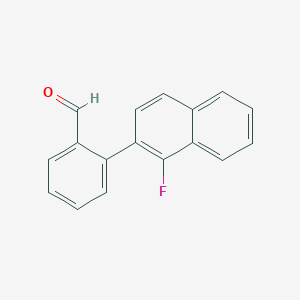
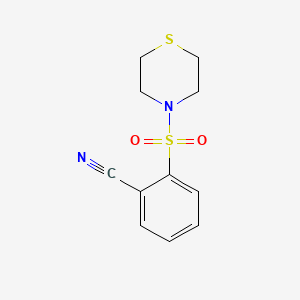
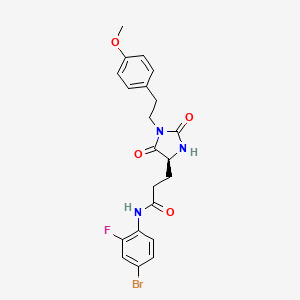
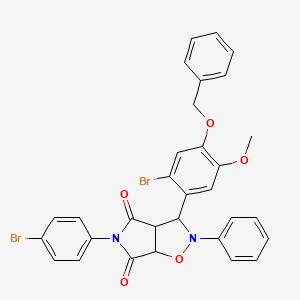
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
